1,4-Bis(octyloxy)benzene

Overview

Description

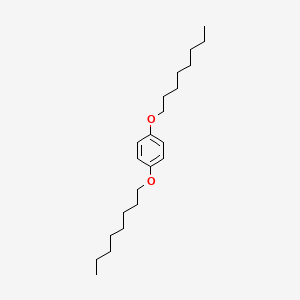

1,4-Bis(octyloxy)benzene is a symmetrically substituted aromatic compound featuring two octyloxy (–O–C₈H₁₇) groups at the 1,4-positions of a benzene ring. This structure confers unique solubility and stability properties, making it a versatile intermediate in organic synthesis. Its synthesis typically involves alkylation of hydroquinone derivatives, followed by purification via column chromatography . The long alkyl chains enhance solubility in nonpolar solvents, facilitating its use in materials science, particularly in the preparation of semiconducting polymers and fluorescent chromophores .

Additionally, its crystal structure (space group P2₁/c) shows planar geometry with a dihedral angle of 1.3° between the octyloxy chains and the benzene ring, influencing molecular packing in solid-state applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(octyloxy)benzene can be synthesized through a multi-step process. One common method involves the alkylation of hydroquinone with octyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

C6H4(OH)2+2C8H17Br→C6H4(OC8H17)2+2HBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(octyloxy)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert it back to hydroquinone derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxygenated derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C22H38O2

Molecular Weight : 334.5 g/mol

IUPAC Name : 1,4-Dioctoxybenzene

Appearance : Viscous liquid or solid depending on temperature

Solubility : Soluble in organic solvents like chloroform and toluene; insoluble in water

The compound features two octyloxy groups attached to a benzene ring, which enhances its solubility and facilitates interactions with other molecules through π-π stacking and van der Waals forces.

Organic Synthesis

1,4-Bis(octyloxy)benzene serves as a crucial building block in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution, allows it to participate in the formation of polymers and other functional materials.

- Synthesis Method : Typically synthesized via alkylation of hydroquinone with octyl bromide using potassium carbonate in dimethylformamide at elevated temperatures.

Materials Science

This compound is integral to the development of advanced materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its long alkyl chains contribute to the formation of stable structures that enhance charge transport properties.

- Case Study : Research has demonstrated that polymers derived from this compound exhibit improved electronic properties suitable for optoelectronic devices .

Medicinal Chemistry

Investigations into the biological activity of this compound have revealed potential applications in drug discovery. The compound's structural characteristics may facilitate interactions with biological systems, leading to the development of bioactive compounds.

- Antioxidant Activity : Studies suggest that this compound exhibits significant free radical scavenging activity comparable to established antioxidants .

- Antimicrobial Properties : Preliminary investigations indicate antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential for use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1,4-Bis(octyloxy)benzene in its applications involves its ability to interact with other molecules through π-π stacking and van der Waals interactions. In organic electronics, it facilitates charge transport by forming conductive pathways. In materials science, its long alkyl chains contribute to the formation of stable, ordered structures.

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions

1,4-Dibromo-2,5-bis(octyloxy)benzene

- Structure : Bromine atoms at 1,4-positions and octyloxy groups at 2,5-positions.

- Properties: Bromine enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura). Its molecular weight (500.24 g/mol) and nonpolar alkyl chains maintain solubility in organic solvents .

- Applications : Precursor for π-conjugated polymers in organic electronics.

2,5-Bis(chloromethyl)-1,4-bis(octyloxy)benzene

- Structure : Chloromethyl (–CH₂Cl) groups at 2,5-positions.

- Properties : Higher reactivity due to labile C–Cl bonds (melting point: 79–83°C). Molecular weight: 431.48 g/mol .

- Applications : Intermediate for synthesizing dendrimers and hyperbranched polymers.

Derivatives with Extended Conjugation

1,4-Bis(4'-aminostyryl)-2,5-bis(octyloxy)benzene

- Structure : Styryl (–CH=CH–C₆H₄–NH₂) groups at 1,4-positions.

- Properties : Extended conjugation lowers the HOMO (-4.9 eV) and LUMO (-2.1 eV) levels compared to the parent compound, enabling tunable optoelectronic behavior .

- Applications: Chromophores in nonlinear optics (NLO) and light-emitting diodes (LEDs).

1,4-Bis(ethynylpyrene)-2,5-bis(octyloxy)benzene

- Structure: Ethynylpyrene substituents introduced via Sonogashira coupling.

- Properties : Exhibits fluorescence (λem = 480 nm) and semiconductor behavior (conductivity ~10⁻⁴ S/cm) .

- Applications : Organic field-effect transistors (OFETs) and sensors.

2,5-Bis(octyloxy)terephthalaldehyde

- Structure : Aldehyde (–CHO) groups at 1,4-positions.

- Properties : Polar carbonyl groups enable condensation reactions. Molecular weight: 388.54 g/mol .

- Applications : Fluorescent probes and metal-organic frameworks (MOFs).

1,4-Bis(glycidyloxy)benzene

- Structure : Epoxide (glycidyl) groups replacing octyloxy chains.

- Properties : Reactive epoxides enable polymerization (e.g., epoxy resins). Molecular weight: 222.24 g/mol .

- Applications : Adhesives and coatings.

Data Table: Key Properties of 1,4-Bis(octyloxy)benzene and Analogous Compounds

Research Findings and Trends

- Electronic Tuning : Substituting octyloxy groups with electron-withdrawing groups (e.g., –Br, –CHO) lowers LUMO levels, enhancing electron transport in organic semiconductors .

- Synthetic Flexibility : Halogenated derivatives (e.g., bromo, chloro) serve as key intermediates for cross-coupling reactions, enabling modular synthesis of complex architectures .

- Solid-State Behavior : The octyloxy chains disrupt crystallinity, improving film-forming properties in optoelectronic devices .

Biological Activity

1,4-Bis(octyloxy)benzene, with the chemical formula C22H38O2, is an organic compound characterized by the substitution of two hydrogen atoms in the para positions of a benzene ring with octyloxy groups. This compound has garnered interest for its potential applications in materials science, organic electronics, and biological studies. Its unique structure allows it to participate in various chemical reactions and interactions with biological systems.

Structure and Composition

- Molecular Formula : C22H38O2

- Molecular Weight : 342.55 g/mol

- IUPAC Name : this compound

Physical Properties

- Appearance : Typically a viscous liquid or solid depending on temperature.

- Solubility : Soluble in organic solvents like chloroform and toluene but insoluble in water.

This compound exhibits biological activity primarily through its interactions with biomolecules. The compound's long alkyl chains enhance its lipophilicity, which can influence its ability to penetrate biological membranes and interact with cellular components. The mechanisms of action include:

- π-π Stacking : Facilitates interactions with aromatic amino acids in proteins.

- Van der Waals Forces : Enhances binding to lipid membranes and other hydrophobic environments.

Potential Biological Applications

Research into the biological activity of this compound has indicated several potential applications:

- Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary investigations indicate that derivatives may possess antimicrobial properties against various pathogens.

- Drug Delivery Systems : Its amphiphilic nature makes it a candidate for use in drug delivery systems, particularly for hydrophobic drugs.

Antioxidant Activity

A study investigated the antioxidant potential of various octyloxy-substituted phenolic compounds. Results indicated that this compound showed significant free radical scavenging activity comparable to established antioxidants like ascorbic acid .

Antimicrobial Studies

In a comparative study of several alkoxy-substituted benzenes, this compound demonstrated notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of common antibiotics, suggesting potential for development as an antimicrobial agent .

Drug Delivery Applications

Research on self-assembled structures utilizing this compound has shown promising results in drug delivery systems. The compound can form micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability .

Comparative Analysis of Similar Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Bis(octyloxy)benzene, and how can reaction efficiency be improved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 1,4-dihydroxybenzene with octyl bromide under alkaline conditions. A key challenge is minimizing polyalkylation byproducts. Evidence from arylcalcium reactivity studies suggests using controlled stoichiometry (1:2 molar ratio of diol to alkyl halide) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance yield . Parallel monitoring via gas chromatography (GC) during synthesis can optimize reaction progress .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve alkoxy chain integration and aromatic proton environments.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% threshold for research-grade material) .

- X-ray Crystallography : Resolves crystal packing and molecular conformation (e.g., C–O bond angles of ~120° in the alkoxy groups) .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 362.3 for CHO) .

Advanced Research Questions

Q. How does this compound participate in photochemical reactions, and what mechanisms drive acid generation?

- Methodological Answer : Under UV irradiation (254 nm), analogs like 1,4-bis(phenylsulfonyloxy)benzene undergo S–O cleavage, producing sulfonyl radicals that recombine into Fries rearrangement products or disproportionate into acidic species (e.g., benzenesulfonic acid). Triplet-state intermediates dominate the photo-Fries pathway, while O involvement accelerates acid generation. Quantify acid yield via acid-base titration and validate intermediates via GC-MS .

Q. What role does this compound play in enhancing the conductivity of polymeric thin films?

- Methodological Answer : When copolymerized with fullerene derivatives (e.g., PCBM), the alkoxy chains improve solubility and film morphology. Langmuir-Schaeffer deposition on gold substrates shows conductivity increases by 2–3 orders of magnitude when blended with P3HT. Solvent choice (xylene vs. chloroform) impacts charge mobility: xylene-cast films exhibit higher dark conductivity (1.2 × 10 S/cm) due to ordered π-π stacking .

Q. How do crystal structure variations affect the material properties of this compound derivatives?

- Methodological Answer : X-ray data for analogs like 1,4-bis(triphenylphosphonio)-2,5-bis(octyloxy)xylene bromide reveal lamellar packing (interlayer spacing ~18.7 Å) driven by van der Waals interactions between octyl chains. Displacement parameters (U ~0.08 Å for aromatic carbons) indicate thermal stability, while bromine atoms occupy specific lattice sites (fractional coordinates x=0.25, y=0.75) .

Q. What experimental strategies resolve contradictions in reported solvent effects on poly(fullerene) conductivity?

- Methodological Answer : Contradictions arise from solvent-dependent film morphology. For this compound-PCBM blends, use atomic force microscopy (AFM) to correlate solvent polarity (e.g., chloroform’s high volatility) with surface roughness. Xylene’s slower evaporation promotes homogeneous films, whereas chloroform induces phase separation, altering charge transport pathways .

Properties

IUPAC Name |

1,4-dioctoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O2/c1-3-5-7-9-11-13-19-23-21-15-17-22(18-16-21)24-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQGWEDSKAPIDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=C(C=C1)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373002 | |

| Record name | 1,4-dioctyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67399-94-4 | |

| Record name | 1,4-dioctyloxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.